Hexyl isovalerate

Beschreibung

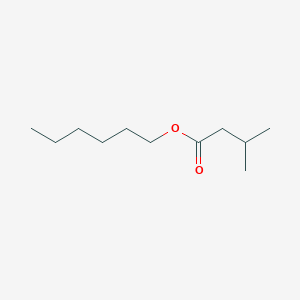

Structure

3D Structure

Eigenschaften

IUPAC Name |

hexyl 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDDTPVXLMVLQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064921 | |

| Record name | Butanoic acid, 3-methyl-, hexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid/pungent, fruity odour | |

| Record name | Hexyl 3-methylbutanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/205/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

215.00 °C. @ 760.00 mm Hg | |

| Record name | Hexyl 3-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in alcohol, most fixed oils; insoluble in water | |

| Record name | Hexyl 3-methylbutanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/205/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.853-0.857 | |

| Record name | Hexyl 3-methylbutanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/205/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10032-13-0 | |

| Record name | Hexyl isovalerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10032-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexyl isovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010032130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 3-methyl-, hexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 3-methyl-, hexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYL ISOVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FJ2M7YCY6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexyl 3-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Hexyl Isovalerate: Properties, Synthesis, and Applications

This whitepaper provides a comprehensive technical overview of hexyl isovalerate, a key ester in the flavor and fragrance industry. It delves into its core chemical and physical properties, spectroscopic profile, typical synthesis methodologies, and diverse applications. This guide is intended for researchers, chemists, and professionals in the fields of food science, fragrance development, and chemical manufacturing who require a detailed understanding of this versatile compound.

Molecular Structure and Chemical Identity

Hexyl isovalerate, also known by its IUPAC name hexyl 3-methylbutanoate, is a fatty acid ester.[1] It is formed from the condensation of hexanol and isovaleric acid. The molecular structure consists of an eleven-carbon chain, which imparts its characteristic lipophilic nature.

Several identifiers are used to catalogue this chemical compound:

-

CAS Number: 10032-13-0[2]

-

Molecular Formula: C₁₁H₂₂O₂[3]

-

Molecular Weight: 186.29 g/mol [3]

-

IUPAC Name: hexyl 3-methylbutanoate[1]

-

Synonyms: Hexyl isopentanoate, Butanoic acid, 3-methyl-, hexyl ester[3]

The structural representation of hexyl isovalerate is crucial for understanding its chemical behavior and interactions.

Caption: 2D Chemical Structure of Hexyl Isovalerate.

Physicochemical Properties

Hexyl isovalerate is a colorless liquid with a characteristic pungent and fruity odor.[1][4] Its physical and chemical properties are summarized in the table below, which are critical for its application in various formulations and for ensuring safe handling and storage.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 215.0 °C at 760.0 mm Hg | [1][2][6] |

| Flash Point | 87.78 °C (190.00 °F) TCC | [2][5] |

| Density | 0.852 - 0.859 g/cm³ at 25.00 °C | [2][5] |

| Refractive Index | 1.417 - 1.421 at 20.00 °C | [2][5] |

| Solubility | Soluble in alcohol and most fixed oils; insoluble in water. | [1][4][7] |

| Vapor Pressure | 0.158 mm Hg at 25.00 °C (estimated) | [2][8] |

Synthesis and Manufacturing

The primary industrial method for producing hexyl isovalerate is through Fischer esterification. This well-established process involves the reaction of isovaleric acid with 1-hexanol in the presence of an acid catalyst. The choice of catalyst is critical for optimizing reaction kinetics and yield, with common choices including sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and therefore, to drive the equilibrium towards the product side, it is essential to remove the water formed during the reaction, typically through azeotropic distillation.

Experimental Protocol: Fischer Esterification of Hexyl Isovalerate

-

Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of 1-hexanol and isovaleric acid.

-

Catalyst Addition: Add a catalytic amount (typically 1-2% of the total reactant weight) of a strong acid catalyst (e.g., concentrated sulfuric acid).

-

Reaction: Heat the mixture to reflux. The water produced will be collected in the Dean-Stark trap, driving the reaction to completion.

-

Neutralization: After the theoretical amount of water has been collected, cool the reaction mixture and neutralize the acid catalyst with a weak base, such as a sodium bicarbonate solution.

-

Purification: The crude ester is then washed with water to remove any remaining salts and unreacted acid. The organic layer is separated and dried over an anhydrous salt like magnesium sulfate.

-

Distillation: The final product is purified by vacuum distillation to achieve the desired purity.

Sources

- 1. Hexyl isovalerate | C11H22O2 | CID 61455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hexyl isovalerate, 10032-13-0 [thegoodscentscompany.com]

- 3. bangchemicals.com [bangchemicals.com]

- 4. HEXYL ISOVALERATE | 10632-13-0 [chemicalbook.com]

- 5. hexyl isovalerate, 10032-13-0 [perflavory.com]

- 6. echemi.com [echemi.com]

- 7. chemicalbull.com [chemicalbull.com]

- 8. hexyl isovalerate | CAS#:10032-13-0 | Chemsrc [chemsrc.com]

A Technical Guide to the Natural Occurrence and Biosynthesis of Hexyl Isovalerate

Abstract

Hexyl isovalerate (hexyl 3-methylbutanoate) is a vital ester that imparts characteristic sweet, fruity, and green apple-like aromas to a wide variety of fruits and fermented beverages.[1][2] Its presence is a key determinant of the sensory quality and consumer acceptance of numerous food products. Understanding the complex biochemical networks that govern its formation is critical for applications ranging from flavor and fragrance development to crop improvement. This technical guide provides an in-depth examination of the natural distribution of hexyl isovalerate and elucidates the core biosynthetic pathways responsible for its synthesis in plants. We will detail the convergence of the lipoxygenase (LOX) pathway, which generates the C6 alcohol moiety (hexanol), and the amino acid catabolism pathway, which produces the acyl-CoA moiety (isovaleryl-CoA). The final esterification step, catalyzed by alcohol acyltransferases (AATs), will be discussed as a critical regulatory point. Furthermore, this guide presents validated, step-by-step experimental protocols for the reliable extraction and quantification of hexyl isovalerate and for assaying the activity of key biosynthetic enzymes, providing researchers with the necessary tools to investigate this important volatile compound.

Introduction

Volatile organic compounds (VOCs) are central to the interaction of plants with their environment and define the flavor and aroma profiles of the world's food supply.[3] Among these, esters are a predominant class, often responsible for the desirable fruity notes in produce. Hexyl isovalerate, a fatty acid ester, is a significant contributor to the aroma of apples, strawberries, nectarines, and cider, among other natural sources.[4] Its biosynthesis is a sophisticated process, requiring the coordinated action of multiple enzymes and the integration of distinct metabolic pathways. This guide serves as a technical resource, synthesizing current knowledge and providing practical methodologies for professionals engaged in the study of plant secondary metabolism and flavor biochemistry.

Natural Occurrence of Hexyl Isovalerate

Hexyl isovalerate is a naturally occurring flavor compound identified in a diverse array of plant species. Its concentration can vary significantly based on genetic factors, environmental conditions, and the developmental or ripening stage of the fruit. The table below summarizes its documented presence in various natural sources.

| Natural Source | Common Name | Typical Aroma Contribution | References |

| Malus domestica | Apple | Fruity, sweet, green | [4] |

| Fragaria × ananassa | Strawberry | Fruity, estery | [4] |

| Capsicum frutescens | Bell Pepper | Green, fruity undertones | [4] |

| Prunus persica var. nucipersica | Nectarine | Sweet, fruity | [4] |

| Heracleum persicum | Persian Hogweed | (Present in essential oil) | [5] |

| Eucalyptus nitens | Shining Gum | (Present in essential oil) | [6] |

| Fermented Beverages | Cider, Wine | Fruity, estery notes | [4] |

The Biosynthesis of Hexyl Isovalerate: A Convergent Pathway

The formation of hexyl isovalerate is a classic example of a convergent biosynthetic pathway where two separate metabolic routes produce the necessary precursors—an alcohol and an acyl-CoA—which are then joined in a final condensation step.

The Alcohol Moiety: Biosynthesis of Hexanol via the Lipoxygenase (LOX) Pathway

The C6 alcohol precursor, 1-hexanol, is derived from the oxidative degradation of polyunsaturated fatty acids, primarily linoleic and α-linolenic acids, through the lipoxygenase (LOX) pathway.[3][7][8] This pathway is often activated in response to tissue wounding, such as during fruit ripening or mechanical damage.[3]

-

Lipoxygenase (LOX) Action : The pathway begins when lipoxygenase, a non-heme iron-containing enzyme, catalyzes the dioxygenation of linoleic acid or α-linolenic acid to form 13-hydroperoxides (13-HPOD and 13-HPOT, respectively).[7][8]

-

Hydroperoxide Lyase (HPL) Cleavage : The resulting unstable hydroperoxides are swiftly cleaved by hydroperoxide lyase (HPL), a cytochrome P450 enzyme.[7][9] HPL cleaves 13-HPOD to produce the C6 aldehyde, hexanal.[7]

-

Alcohol Dehydrogenase (ADH) Reduction : Finally, alcohol dehydrogenase (ADH) reduces the aldehyde (hexanal) to its corresponding alcohol, 1-hexanol, utilizing NADH or NADPH as a cofactor.[3][9][10]

The Final Step: Esterification by Alcohol Acyltransferase (AAT)

The culmination of the pathway is the condensation of the alcohol and the acyl-CoA precursors. This final, decisive step is catalyzed by alcohol acyltransferases (AATs), which belong to the BAHD superfamily of acyltransferases. [9][11][12]

-

Reaction : An AAT enzyme facilitates the transfer of the isovaleryl group from isovaleryl-CoA to 1-hexanol, forming hexyl isovalerate and releasing Coenzyme A (CoA). [11][12][13] The expression and substrate specificity of AAT enzymes are key determinants of the final ester profile of a fruit. [11][13]The expression of AAT genes often increases sharply during fruit ripening, which is consistent with the accumulation of esters during this developmental stage. [9]

Experimental Methodologies for Analysis

To accurately study the occurrence and biosynthesis of hexyl isovalerate, robust and validated analytical methods are essential. The following section provides field-proven protocols for extraction, identification, and enzyme activity measurement.

Protocol: Extraction and Analysis of Hexyl Isovalerate by HS-SPME-GC-MS

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive, solventless method ideal for analyzing volatile compounds in complex matrices like fruit. [14][15] Objective: To extract, identify, and semi-quantify hexyl isovalerate from a fruit tissue sample.

Methodology:

-

Sample Preparation:

-

Weigh approximately 2-5 g of homogenized fruit tissue (e.g., apple flesh) into a 20 mL headspace vial.

-

Add 1-2 g of NaCl to increase the ionic strength of the matrix, which enhances the release of volatiles into the headspace.

-

Add a known concentration of an internal standard (e.g., 2-octanol or ethyl nonanoate) for semi-quantification. [16][17] * Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

-

-

HS-SPME Extraction:

-

Place the vial in an autosampler tray equipped with an agitator and heater. [18] * Causality: Pre-incubate the sample at a controlled temperature (e.g., 40-50°C) for 10-15 minutes with agitation. [16][17][18]This step allows the volatile compounds to equilibrate between the sample matrix and the headspace.

-

Expose a SPME fiber (e.g., 2 cm DVB/CAR/PDMS) to the vial's headspace for a defined period (e.g., 30 minutes) at the same temperature with continued agitation. [15][16][17]The fiber's coating adsorbs the volatile analytes.

-

-

GC-MS Analysis:

-

Automatically desorb the analytes from the SPME fiber by inserting it into the heated GC injection port (e.g., 250°C) for 3-5 minutes in splitless mode. [18] * Separation: Use a suitable capillary column (e.g., DB-5ms or HP-INNOWax, 30 m x 0.25 mm x 0.25 µm) for chromatographic separation. [15][17] * Employ a temperature program such as: initial 40°C for 2 min, ramp at 4°C/min to 220°C, then ramp at 10°C/min to 250°C, hold for 1 min. [16][17]This gradual temperature increase separates compounds based on their boiling points and column affinity.

-

Detection: Operate the mass spectrometer in electron ionization (EI) mode (70 eV) with a scan range of m/z 35-350. [16]

-

-

Data Analysis:

-

Identify hexyl isovalerate by comparing its mass spectrum and retention time with those of an authentic standard and by matching against spectral libraries (e.g., NIST, Wiley).

-

Calculate the relative abundance by comparing the peak area of hexyl isovalerate to the peak area of the internal standard.

-

Protocol: In-Vitro Enzyme Assay for Alcohol Acyltransferase (AAT) Activity

This spectrophotometric assay provides a method to quantify AAT activity by monitoring the release of Coenzyme A, which can be detected using DTNB (Ellman's reagent).

Objective: To measure the catalytic activity of AAT in a plant protein extract.

Methodology:

-

Protein Extraction:

-

Homogenize plant tissue in a cold extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT).

-

Centrifuge the homogenate at high speed (e.g., 12,000 x g for 20 min at 4°C) to pellet cell debris.

-

Use the resulting supernatant as the crude enzyme extract. Quantify the total protein concentration using a Bradford or BCA assay.

-

-

Activity Assay:

-

Prepare a reaction mixture in a 96-well plate or a cuvette. A typical 200 µL reaction mixture contains:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1-5 mM 1-hexanol (alcohol substrate)

-

0.5 mM isovaleryl-CoA (acyl-CoA substrate)

-

0.2 mM 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

-

Causality: The reaction is initiated by adding 20-50 µg of the crude protein extract. As AAT produces the ester, it releases CoA-SH. This free thiol group immediately reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound. [19] * Monitor the increase in absorbance at 412 nm over time using a spectrophotometer or plate reader. [19]

-

-

Calculation:

-

Calculate the rate of reaction (ΔA412/min) from the linear portion of the curve.

-

Use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to convert the rate into µmol of product formed per minute per mg of protein. This value represents the specific activity of the AAT enzyme in the extract.

-

Conclusion

Hexyl isovalerate is a quintessential fruit ester whose formation represents a beautifully coordinated interplay between lipid metabolism and amino acid catabolism. The lipoxygenase pathway supplies the C6 alcohol, while leucine degradation provides the C5 acyl-CoA. The final esterification, governed by alcohol acyltransferases, serves as the ultimate control point, the expression of which is tightly linked to developmental cues like fruit ripening. The methodologies detailed herein provide a robust framework for researchers to explore the genetic and biochemical regulation of this pathway. Such investigations are paramount for the targeted improvement of flavor profiles in crops and for the biotechnological production of high-value natural aroma compounds.

References

-

PubChem. L-leucine degradation I | Pathway. Available from: [Link]

-

PubChem. Valine, Leucine, and Isoleucine Degradation | Pathway. Available from: [Link]

-

PathBank. Leucine Degradation (Arabidopsis thaliana). Available from: [Link]

-

Liu, Y., et al. (2023). Alcohol acyltransferases for the biosynthesis of esters. Biotechnology for Biofuels and Bioproducts, 16(1), 93. Available from: [Link]

-

González-Agüero, M., et al. (2021). Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. Frontiers in Plant Science, 12, 755850. Available from: [Link]

-

Antibodies.com. Alcohol Acyltransferase Activity Assay Kit (A319659). Available from: [Link]

-

Liu, Y., et al. (2023). Alcohol acyltransferases for the biosynthesis of esters. Biotechnology for Biofuels and Bioproducts, 16, 93. Available from: [Link]

-

Mason, A. B., & Dufour, J. P. (2000). Alcohol acetyltransferases and the significance of ester synthesis in yeast. Yeast, 16(14), 1287–1298. Available from: [Link]

-

Wiley Online Library. (2000). Alcohol acetyltransferases and the significance of ester synthesis in yeast. Available from: [Link]

-

MySkinRecipes. Alcohol Acyl Transferase(AAT) Activity Assay Kit. Available from: [Link]

-

ResearchGate. Accumulation patterns of C6 and C9 alcohols/aldehydes synthesized by lipoxygenase pathway and expression patterns of key genes. Available from: [Link]

-

ResearchGate. The catabolic pathway of leucine. Isovaleryl-CoA dehydrogenase... Available from: [Link]

-

Wikipedia. β-Hydroxy β-methylbutyric acid. Available from: [Link]

-

Springer Nature Experiments. Identification of Volatiles in Tomato Fruit Using Headspace Solid-Phase-Micro-Extraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS). Available from: [Link]

-

MDPI. HS-SPME-GC–MS Profiling of Volatile Organic Compounds and Polar and Lipid Metabolites of the “Stendesto” Plum–Apricot Kernel with Reference to Its Parents. Available from: [Link]

-

PubChem. Hexyl isovalerate | C11H22O2 | CID 61455. Available from: [Link]

-

ResearchGate. Mean contents of the lipoxygenase (LOX) compounds for the C6 branch in veiled (blue squares) and filtered (red circles) olive oil samples during storage. Available from: [Link]

-

Frontiers. Volatilomics of raspberry fruit germplasm by combining chromatographic and direct-injection mass spectrometric techniques. Available from: [Link]

-

Farneti, B., et al. (2023). Volatilomics of raspberry fruit germplasm by combining chromatographic and direct-injection mass spectrometric techniques. Frontiers in Plant Science, 14, 1118679. Available from: [Link]

-

Feussner, I., & Wasternack, C. (2002). The lipoxygenase pathway. Annual Review of Plant Biology, 53, 275–297. Available from: [Link]

-

YouTube. SPME with GC-MS for Volatile Compounds Profiling | Protocol Preview. Available from: [Link]

-

The Good Scents Company. hexyl isovalerate, 10032-13-0. Available from: [Link]

-

Journal of Biological Chemistry. 8R-Lipoxygenase-catalyzed synthesis of a prominent cis-epoxyalcohol from dihomo-γ-linolenic acid. Available from: [Link]

-

Schwab, W., Davidovich-Rikanati, R., & Lewinsohn, E. (2008). Biosynthesis of plant-derived flavor compounds. The Plant Journal, 54(4), 712–732. Available from: [Link]

-

Weng, J. K. (2014). The Chemical Logic of Plant Natural Product Biosynthesis. Current Opinion in Plant Biology, 20, 10-18. Available from: [Link]

-

The Good Scents Company. hexyl isobutyrate, 2349-07-7. Available from: [Link]

-

MDPI. Essential Oil Variability in Iranian Populations of Heracleum persicum Desf. ex Fischer: A Rich Source of Hexyl Butyrate and Octyl Acetate. Available from: [Link]

-

González-Agüero, M., et al. (2021). Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. Frontiers in Plant Science, 12. Available from: [Link]

Sources

- 1. fraterworks.com [fraterworks.com]

- 2. echemi.com [echemi.com]

- 3. esalq.usp.br [esalq.usp.br]

- 4. hexyl isovalerate, 10032-13-0 [thegoodscentscompany.com]

- 5. mdpi.com [mdpi.com]

- 6. Hexyl isovalerate | C11H22O2 | CID 61455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The lipoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 12. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Identification of Volatiles in Tomato Fruit Using Headspace Solid-Phase-Micro-Extraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | Volatilomics of raspberry fruit germplasm by combining chromatographic and direct-injection mass spectrometric techniques [frontiersin.org]

- 17. Volatilomics of raspberry fruit germplasm by combining chromatographic and direct-injection mass spectrometric techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. Alcohol Acyltransferase Activity Assay Kit (A319659) [antibodies.com]

Spectroscopic data of Hexyl isovalerate (NMR, IR, Mass Spec)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Molecular Blueprint of Hexyl Isovalerate

Hexyl isovalerate, also known as hexyl 3-methylbutanoate, is an organic ester with a molecular weight of 186.29 g/mol .[1][2] Its structure, comprised of a hexyl group attached to the carboxylate of isovaleric acid, gives rise to a distinct spectroscopic profile. Understanding this profile is paramount for confirming its identity, assessing its purity, and elucidating its structure in various matrices. This guide delves into the nuances of its ¹H NMR, ¹³C NMR, IR, and MS data, offering insights into the interpretation of each spectrum and the underlying molecular behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom within the hexyl isovalerate molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of hexyl isovalerate, typically recorded in a deuterated solvent such as chloroform (CDCl₃), reveals distinct signals corresponding to the different sets of non-equivalent protons in the molecule.[3] The chemical shifts (δ) are influenced by the electron density around the protons, with protons closer to the electron-withdrawing ester group appearing further downfield.

Table 1: ¹H NMR Spectroscopic Data for Hexyl Isovalerate

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.06 | Triplet | 2H | -O-CH₂ -(CH₂)₄-CH₃ |

| ~2.18 | Dimer | 2H | -CO-CH₂ -CH(CH₃)₂ |

| ~1.62 | Quintet | 2H | -O-CH₂-CH₂ -(CH₂)₃-CH₃ |

| ~1.32 | Multiplet | 6H | -(CH₂)₃-CH₃ |

| ~0.92 | Doublet | 6H | -CH(CH₃ )₂ |

| ~0.89 | Triplet | 3H | -(CH₂)₅-CH₃ |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.[3]

Expert Interpretation: The triplet at approximately 4.06 ppm is characteristic of the methylene protons directly attached to the ester oxygen, deshielded by its electronegativity. The doublet at around 2.18 ppm corresponds to the methylene protons adjacent to the carbonyl group. The distinct doublet for the six protons at approximately 0.92 ppm is a clear indicator of the isopropyl group in the isovalerate moiety. The remaining signals correspond to the protons of the hexyl chain, with the terminal methyl group appearing as a triplet around 0.89 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon skeleton of hexyl isovalerate. Each unique carbon atom in the molecule gives rise to a distinct signal.

Table 2: ¹³C NMR Spectroscopic Data for Hexyl Isovalerate

| Chemical Shift (ppm) | Assignment |

| ~172.8 | C =O (Ester carbonyl) |

| ~64.4 | -O-C H₂-(CH₂)₄-CH₃ |

| ~43.5 | -CO-C H₂-CH(CH₃)₂ |

| ~31.5 | -O-CH₂-CH₂-C H₂-CH₂-CH₂-CH₃ |

| ~28.6 | -O-CH₂-C H₂-CH₂-CH₂-CH₃ |

| ~25.6 | -CO-CH₂-C H(CH₃)₂ |

| ~25.3 | -O-CH₂-CH₂-CH₂-C H₂-CH₃ |

| ~22.5 | -CH(C H₃)₂ |

| ~22.4 | -O-CH₂-CH₂-CH₂-CH₂-C H₂-CH₃ |

| ~14.0 | -(CH₂)₅-C H₃ |

Note: The chemical shifts are approximate and can vary based on experimental conditions.

Expert Interpretation: The downfield signal at approximately 172.8 ppm is unequivocally assigned to the carbonyl carbon of the ester group. The signal at around 64.4 ppm corresponds to the carbon of the methylene group directly bonded to the ester oxygen. The remaining signals in the aliphatic region are assigned to the carbons of the hexyl and isovalerate moieties, with the terminal methyl carbon of the hexyl group appearing at the most upfield position, around 14.0 ppm.

Caption: Molecular structure of Hexyl Isovalerate with carbon numbering.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds.

Table 3: Characteristic IR Absorption Bands for Hexyl Isovalerate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Strong | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1465 | Medium | C-H bend (methylene/methyl) |

| ~1370 | Medium | C-H bend (isopropyl) |

| ~1240 | Strong | C-O stretch (ester) |

| ~1170 | Strong | C-O stretch (ester) |

Expert Interpretation: The IR spectrum of hexyl isovalerate is dominated by a strong, sharp absorption band around 1740 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of a saturated aliphatic ester.[1][4] The strong absorptions in the 1240-1170 cm⁻¹ region are attributed to the C-O stretching vibrations of the ester linkage.[1] Additionally, the prominent peaks in the 2960-2850 cm⁻¹ range are due to the C-H stretching vibrations of the aliphatic hexyl and isovalerate chains.

Caption: General experimental workflow for spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For hexyl isovalerate, electron ionization (EI) is a common technique that leads to characteristic fragmentation patterns.

Table 4: Key Fragments in the Mass Spectrum of Hexyl Isovalerate

| m/z | Relative Intensity | Proposed Fragment Ion |

| 186 | Low | [M]⁺ (Molecular Ion) |

| 103 | High | [CH₃CH(CH₃)CH₂CO]⁺ (Isovaleryl cation) |

| 85 | High | [CH₃CH(CH₃)CH₂]⁺ (Isobutyl cation) |

| 57 | High | [C₄H₉]⁺ (Butyl cation) |

| 43 | High | [CH₃CO]⁺ or [CH(CH₃)₂]⁺ (Acetyl or Isopropyl cation) |

Note: Relative intensities can vary depending on the instrument and conditions.[3]

Expert Interpretation: The molecular ion peak ([M]⁺) at m/z 186 confirms the molecular weight of hexyl isovalerate.[3] The fragmentation pattern is consistent with the ester structure. The prominent peak at m/z 103 arises from the cleavage of the C-O bond, yielding the isovaleryl cation. The base peak is often observed at m/z 85, corresponding to the isobutyl cation formed by the loss of a neutral ketene molecule from the isovaleryl cation. Other significant fragments at m/z 57 and 43 are characteristic of the fragmentation of the alkyl chains.

Sources

An In-depth Technical Guide to Hexyl Isovalerate (CAS No. 10032-13-0)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: Hexyl isovalerate, a seemingly simple ester, holds a significant position in the nuanced world of aroma chemistry. Its characteristic fruity and green aroma profile, reminiscent of unripe apples and pears, makes it a valuable component in the flavor and fragrance industries. However, for the researcher and development scientist, its true value lies in understanding its synthesis, analytical characterization, and safe handling. This guide moves beyond a simple data sheet to provide a foundational, in-depth understanding of hexyl isovalerate, offering both theoretical insights and practical, field-tested protocols. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Core Molecular Identity and Physicochemical Properties

Hexyl isovalerate, systematically named hexyl 3-methylbutanoate, is the ester formed from the condensation of 1-hexanol and isovaleric acid (3-methylbutanoic acid).[1] Its unique sensory profile is a direct result of its molecular structure.

Table 1: Physicochemical Properties of Hexyl Isovalerate [2][3][4]

| Property | Value |

| CAS Number | 10032-13-0 |

| Molecular Formula | C₁₁H₂₂O₂ |

| Molecular Weight | 186.29 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor Profile | Sweet, green, fruity, apple, pear, with waxy nuances[1] |

| Boiling Point | 215 °C at 760 mmHg |

| Density | 0.857 g/mL at 25 °C |

| Flash Point | 87.8 °C |

| Solubility | Soluble in alcohols and fixed oils; insoluble in water |

| Refractive Index | 1.417 - 1.421 at 20 °C[5] |

Synthesis of Hexyl Isovalerate: Chemical and Enzymatic Routes

The synthesis of hexyl isovalerate is a classic example of esterification. This guide details two primary methodologies: the traditional acid-catalyzed Fischer esterification and a more contemporary, "green" enzymatic approach.

Chemical Synthesis: Fischer-Speier Esterification

The Fischer-Speier esterification is a robust and widely used method for producing esters from a carboxylic acid and an alcohol, utilizing a strong acid catalyst. The reaction is reversible, and therefore, strategies must be employed to drive the equilibrium towards the product.[6][7] In the synthesis of hexyl isovalerate, an excess of one reactant (typically the less expensive one) or the removal of water as it is formed are common strategies.

Caption: Fischer-Speier esterification of Hexyl Isovalerate.

Experimental Protocol: Fischer Esterification of Hexyl Isovalerate

This protocol is a representative procedure and may require optimization based on laboratory conditions and desired yield.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isovaleric acid (1.0 equivalent) and 1-hexanol (1.5 equivalents). The excess alcohol helps to shift the reaction equilibrium towards the product.

-

Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (approximately 0.05 equivalents) to the mixture. This addition is exothermic and should be done with care.

-

Reflux: Heat the reaction mixture to a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst, be cautious of CO₂ evolution), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the excess 1-hexanol and any solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude hexyl isovalerate can be purified by fractional distillation under reduced pressure to yield a colorless liquid.

Enzymatic Synthesis: A Green Chemistry Approach

The use of lipases as biocatalysts for ester synthesis offers several advantages over chemical methods, including milder reaction conditions, higher selectivity, and reduced environmental impact.[8] Immobilized Candida antarctica lipase B (CALB) is a particularly effective catalyst for this transformation.[9]

Caption: Enzymatic synthesis of Hexyl Isovalerate via CALB.

Experimental Protocol: Lipase-Catalyzed Synthesis of Hexyl Isovalerate

-

Reaction Setup: In a temperature-controlled shaker flask, combine equimolar amounts of isovaleric acid and 1-hexanol in a suitable organic solvent (e.g., n-hexane or toluene).

-

Enzyme Addition: Add immobilized Candida antarctica lipase B (typically 5-10% by weight of the total substrates).

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 40-50 °C) with continuous shaking (e.g., 150-200 rpm) for 24-48 hours.

-

Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

-

Enzyme Recovery: After the reaction, recover the immobilized enzyme by simple filtration. The enzyme can often be washed and reused for several cycles.

-

Product Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation if necessary.

Analytical Workflow for Quality Control

Ensuring the purity and identity of synthesized hexyl isovalerate is paramount. A multi-technique analytical approach is recommended for comprehensive characterization.

Caption: Analytical workflow for Hexyl Isovalerate QC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for analyzing volatile compounds like hexyl isovalerate, providing both quantitative (purity) and qualitative (identity) information.[10][11]

Protocol: GC-MS Analysis of Hexyl Isovalerate

-

Sample Preparation: Dilute a small aliquot of the synthesized hexyl isovalerate in a suitable volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 10-100 µg/mL.[12]

-

GC Conditions (Typical):

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL (split or splitless, depending on concentration).

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis:

-

Purity: Determined by the relative peak area percentage of the hexyl isovalerate peak in the total ion chromatogram (TIC).

-

Identity: Confirmed by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST). The fragmentation pattern is key for identification.

-

Expected Mass Spectrum Fragmentation: The mass spectrum of hexyl isovalerate will show a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z 186 may be weak or absent. Key fragments include:

-

m/z 103: From the cleavage of the hexyl group, representing the protonated isovaleric acid fragment [(CH₃)₂CHCH₂COOH + H]⁺.

-

m/z 85: A prominent peak resulting from McLafferty rearrangement.

-

m/z 57: Corresponding to the isobutyl cation [(CH₃)₂CHCH₂]⁺.

-

m/z 43: Often the base peak, representing the isopropyl cation [(CH₃)₂CH]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for unambiguous structural confirmation.

¹H NMR (Proton NMR) - Expected Chemical Shifts (in CDCl₃): [13]

-

~4.05 ppm (triplet): Protons on the carbon adjacent to the ester oxygen (-O-CH₂ -).

-

~2.15 ppm (doublet): Protons on the carbon adjacent to the carbonyl group (-CH₂ -C=O).

-

~1.95 ppm (multiplet): Proton on the tertiary carbon of the isovalerate group (-(CH₃)₂CH -).

-

~1.60 ppm (multiplet): Protons on the second carbon of the hexyl chain (-O-CH₂-CH₂ -).

-

~1.30 ppm (multiplet): Protons of the central methylenes of the hexyl chain.

-

~0.95 ppm (doublet): Protons of the two methyl groups of the isovalerate group (-(CH₃ )₂CH-).

-

~0.90 ppm (triplet): Protons of the terminal methyl group of the hexyl chain.

¹³C NMR - Expected Chemical Shifts (in CDCl₃): [13]

-

~173 ppm: Carbonyl carbon (-C =O).

-

~64 ppm: Carbon adjacent to the ester oxygen (-O-C H₂-).

-

~44 ppm: Methylene carbon adjacent to the carbonyl group (-C H₂-C=O).

-

~31, 28, 25, 22 ppm: Methylene carbons of the hexyl chain.

-

~26 ppm: Methine carbon of the isovalerate group (-(CH₃)₂C H-).

-

~22.5 ppm: Methyl carbons of the isovalerate group (-(C H₃)₂CH-).

-

~14 ppm: Terminal methyl carbon of the hexyl chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective method for confirming the presence of key functional groups. For hexyl isovalerate, the spectrum will be dominated by:

-

Strong, sharp peak at ~1735-1750 cm⁻¹: Characteristic of the C=O (carbonyl) stretch of an aliphatic ester.

-

Strong peaks in the 1300-1000 cm⁻¹ region: Corresponding to the C-O stretching vibrations of the ester group.

-

Peaks at ~2850-2960 cm⁻¹: C-H stretching vibrations of the alkyl chains.

Safety and Handling

A thorough understanding of the hazards associated with the reactants and product is crucial for safe laboratory practice.

-

Hexyl Isovalerate: Combustible liquid. May cause skin and eye irritation.

-

1-Hexanol: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes serious eye irritation.

-

Isovaleric Acid: Corrosive. Causes severe skin burns and eye damage. Has a strong, unpleasant odor.

-

Sulfuric Acid (concentrated): Highly corrosive. Causes severe skin burns and eye damage. Reacts violently with water.

Mandatory Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handle concentrated sulfuric acid with extreme care, adding it slowly to the reaction mixture.

-

Keep flammable liquids away from ignition sources.

-

Have appropriate spill kits readily available.

Natural Occurrence and Applications

Hexyl isovalerate is a naturally occurring compound found in a variety of fruits and plants, including bananas, bell peppers, spearmint, cider, and white wine.[1] Its presence in nature contributes to the complex and appealing aromas of these foods.

Due to its pleasant fruity aroma, the primary applications of hexyl isovalerate are in the:

-

Flavor Industry: Used to impart or enhance apple, pear, and other fruity notes in beverages, candies, baked goods, and other food products.

-

Fragrance Industry: Incorporated into perfumes, lotions, and other personal care products to provide a fresh, fruity top note.

Conclusion

Hexyl isovalerate serves as an excellent model compound for understanding the principles of ester synthesis and characterization. The choice between chemical and enzymatic synthesis routes depends on factors such as desired purity, environmental considerations, and cost. A comprehensive analytical workflow, combining chromatographic and spectroscopic techniques, is essential for ensuring the quality and identity of the final product. By adhering to rigorous experimental protocols and safety guidelines, researchers can confidently synthesize and utilize this versatile aroma compound in their scientific endeavors.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 61455, Hexyl isovalerate. Retrieved from [Link].

-

The Good Scents Company. (n.d.). hexyl isovalerate. Retrieved from [Link].

-

Chemsrc. (2023). hexyl isovalerate | CAS#:10032-13-0. Retrieved from [Link].

-

NIST. (n.d.). cis-3-Hexenyl isovalerate. In NIST Chemistry WebBook. Retrieved from [Link].

-

Fischer Esterification. (n.d.). Retrieved from [Link].

-

FooDB. (2018). Showing Compound Hexyl 3-methylbutanoate (FDB008748). Retrieved from [Link].

-

University of California, Irvine. (n.d.). Fischer Esterification Procedure. Retrieved from [Link].

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link].

-

Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link].

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0030028). Retrieved from [Link].

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link].

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0030028). Retrieved from [Link].

-

ResearchGate. (2015). Enzymatic synthesis of aroma acetoin fatty acid esters by immobilized Candida antarctica lipase B. Retrieved from [Link].

-

RIFM. (2022). RIFM fragrance ingredient safety assessment, 3-hexenyl 2-methylbutanoate, CAS registry number 10094-41-4. Retrieved from [Link].

-

NIST. (n.d.). Hexyl isovalerate. In NIST Chemistry WebBook. Retrieved from [Link].

-

ResearchGate. (n.d.). Enzymatic synthesis of isoamyl acetate with immobilized Candida antarctica lipase in n-hexane. Retrieved from [Link].

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].

-

Science and Education Publishing. (2023). Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. Retrieved from [Link].

-

CABI Digital Library. (n.d.). and estimation of their contribution to the fruit aroma. Retrieved from [Link].

-

PubChem. (n.d.). 3-Methyl-hexyl butanoate. Retrieved from [Link].

-

NIST. (n.d.). Hexyl n-valerate. In NIST Chemistry WebBook. Retrieved from [Link].

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link].

-

ResearchGate. (n.d.). Enzymatic synthesis of new aromatic and aliphatic esters of flavonoids using Candida Antarctica lipase as biocatalyst. Retrieved from [Link].

-

NIST. (n.d.). (Z)-3-hexenyl-2-methylbutanoate. In NIST Chemistry WebBook. Retrieved from [Link].

-

PubMed. (2018). Enzymatic synthesis of quercetin oleate esters using Candida antarctica lipase B. Retrieved from [Link].

-

PubMed Central (PMC). (2018). Advances in Fruit Aroma Volatile Research. Retrieved from [Link].

-

Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link].

-

Magritek. (n.d.). 515. Hexanoic acid upgrading into hexyl hexanoate: An efficient way to obtain a new sustainable biofuel. Retrieved from [Link].

-

TU Dortmund University. (n.d.). SYNTHESIS OF N-HEXYL ACETATE BY REACTIVE DISTILLATION. Retrieved from [Link].

-

Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link].

Sources

- 1. nbinno.com [nbinno.com]

- 2. HEXYL ISOVALERATE | 10632-13-0 [chemicalbook.com]

- 3. hexyl isovalerate | CAS#:10032-13-0 | Chemsrc [chemsrc.com]

- 4. chemicalbull.com [chemicalbull.com]

- 5. hexyl isovalerate, 10032-13-0 [thegoodscentscompany.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. [PDF] Enzymatic synthesis of quercetin oleate esters using Candida antarctica lipase B | Semantic Scholar [semanticscholar.org]

- 9. Enzymatic synthesis of quercetin oleate esters using Candida antarctica lipase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. uoguelph.ca [uoguelph.ca]

- 13. Hexyl isovalerate | C11H22O2 | CID 61455 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of Hexyl isovalerate from isovaleric acid and hexanol

An In-Depth Technical Guide to the Synthesis of Hexyl Isovalerate

Abstract

This technical guide provides a comprehensive overview of the synthesis of hexyl isovalerate, an important ester in the flavor and fragrance industry, recognized for its sweet, fruity, and apple-like aroma.[1][2] The synthesis is achieved via the Fischer-Speier esterification of isovaleric acid and 1-hexanol. This document elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and outlines robust methods for product purification and characterization. The content is tailored for researchers, chemists, and professionals in the chemical and drug development sectors, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction and Physicochemical Profile

Hexyl isovalerate, also known as hexyl 3-methylbutanoate, is a fatty acid ester naturally found in various fruits and food items, including bananas and white wine.[1] Its desirable sensory profile makes it a valuable component in the formulation of flavors and fragrances.[1][2] The synthesis from isovaleric acid (3-methylbutanoic acid) and 1-hexanol is a classic example of the Fischer-Speier esterification, a cornerstone of organic synthesis.

A summary of the key physicochemical properties of hexyl isovalerate is presented in Table 1.

Table 1: Physicochemical Properties of Hexyl Isovalerate

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₂O₂ | [3][4] |

| Molecular Weight | 186.29 g/mol | [3][4] |

| CAS Number | 10032-13-0 | [4][5] |

| Appearance | Colorless to pale yellow liquid | [5][6] |

| Odor Profile | Sweet, fruity, green, apple, strawberry | [1][7] |

| Boiling Point | ~215 °C at 760 mmHg | [3][4] |

| Density | ~0.857 g/mL at 25 °C | [4][] |

| Refractive Index | 1.417 - 1.421 at 20 °C | [5][6] |

| Flash Point | ~88 °C (190 °F) | [5][6] |

The Fischer-Speier Esterification: Mechanistic Insights

The synthesis of hexyl isovalerate from isovaleric acid and 1-hexanol is an acid-catalyzed acyl substitution reaction.[9] This equilibrium process requires strategic manipulation to achieve high yields.[10][11]

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon.[11][12][13] The nucleophilic oxygen of 1-hexanol then attacks this activated carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule, a good leaving group, yield the protonated ester. Final deprotonation, typically by the conjugate base of the catalyst or another alcohol molecule, regenerates the acid catalyst and produces the final ester product, hexyl isovalerate.[9][12]

To drive this reversible reaction toward the product side, Le Châtelier's principle is applied by either using an excess of one reactant (typically the less expensive alcohol) or by removing the water byproduct as it forms, often through azeotropic distillation with a Dean-Stark apparatus.[9][10][11]

Caption: The acid-catalyzed Fischer esterification mechanism.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a representative procedure for the synthesis of hexyl isovalerate. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents and Materials

Table 2: Reagents for Synthesis

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |

| Isovaleric Acid | C₅H₁₀O₂ | 102.13 | 25.5 g (27.7 mL) | 0.25 | Limiting Reagent |

| 1-Hexanol | C₆H₁₄O | 102.17 | 38.3 g (46.9 mL) | 0.375 | 1.5 equivalents |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | ~1.0 mL | - | Catalyst |

| Toluene | C₇H₈ | 92.14 | 100 mL | - | Solvent (for azeotropic removal of water) |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | 5% w/v aqueous solution |

| Sodium Chloride | NaCl | 58.44 | As needed | - | Saturated aqueous solution (Brine) |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | Drying Agent |

Synthesis Workflow Diagram

Caption: Step-by-step workflow for hexyl isovalerate synthesis.

Step-by-Step Procedure

-

Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

-

Charging the Flask: To the round-bottom flask, add isovaleric acid (0.25 mol), 1-hexanol (0.375 mol), and toluene (100 mL). Add a magnetic stir bar.

-

Catalyst Addition: While stirring, cautiously add concentrated sulfuric acid (~1.0 mL) to the mixture. The use of excess alcohol helps shift the reaction equilibrium towards the product side.[10]

-

Reflux: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, effectively removing water and driving the reaction to completion.[9] Continue refluxing until water ceases to collect in the trap (typically 4-6 hours).

-

Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

Aqueous Workup: Transfer the cooled reaction mixture to a separatory funnel.

-

Neutralization: Wash the organic layer twice with a 5% aqueous solution of sodium bicarbonate. This step is critical to neutralize the sulfuric acid catalyst and remove any unreacted isovaleric acid. Observe for cessation of CO₂ evolution.

-

Brine Wash: Wash the organic layer once with a saturated solution of sodium chloride (brine). This reduces the solubility of organic material in the aqueous phase and aids in breaking emulsions.

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.

-

Filtration and Concentration: Filter the mixture to remove the drying agent. Remove the toluene solvent under reduced pressure using a rotary evaporator. The remaining liquid is the crude hexyl isovalerate.

Purification and Characterization

Purification

The crude product can be purified by vacuum distillation to yield high-purity hexyl isovalerate. Given its atmospheric boiling point of ~215 °C, distillation under reduced pressure is necessary to prevent thermal decomposition and to lower the required temperature. The fraction collected at the appropriate temperature and pressure corresponding to hexyl isovalerate should be retained.

Analytical Characterization

The identity and purity of the synthesized ester must be confirmed using standard analytical techniques.

Table 3: Key Analytical Data for Hexyl Isovalerate

| Technique | Expected Result | Source(s) |

| GC-MS (EI) | Molecular Ion (M⁺): m/z 186 (low abundance).Key Fragments: m/z 103, 85, 57, 43, 41. The base peak is often m/z 85. | [3] |

| ¹H NMR | Hexyl Chain: Triplet ~4.06 ppm (-O-CH₂-), multiplet ~1.62 ppm (-O-CH₂-CH₂-), broad multiplet ~1.3 ppm (-(CH₂)₃-), triplet ~0.9 ppm (-CH₃).Isovalerate Chain: Doublet ~0.98 ppm (-(CH₃)₂), multiplet ~2.18 ppm (-CH(CH₃)₂), doublet ~2.15 ppm (-CH₂-CO-). | [3] |

| IR Spectroscopy | Strong, characteristic ester carbonyl (C=O) stretch around 1735-1750 cm⁻¹. C-O stretch around 1150-1250 cm⁻¹. | [14] |

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing purity and confirming identity. The retention time of the major peak should be consistent with a hexyl isovalerate standard.[] The mass spectrum should exhibit the characteristic fragmentation pattern noted in Table 3.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide definitive structural confirmation. The proton NMR spectrum should show distinct signals for the hexyl and isovalerate moieties, with chemical shifts and splitting patterns consistent with the structure.[3]

-

Infrared (IR) Spectroscopy: IR analysis will confirm the presence of the ester functional group via the strong carbonyl (C=O) absorption band.[14]

Conclusion

The synthesis of hexyl isovalerate via Fischer-Speier esterification is a robust and well-understood process. By carefully controlling reaction conditions, particularly through the removal of water, high yields of the desired ester can be achieved. The protocol and analytical benchmarks provided in this guide offer a comprehensive framework for the successful synthesis, purification, and validation of hexyl isovalerate for research and commercial applications.

References

-

The Good Scents Company. (n.d.). hexyl isovalerate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61455, Hexyl isovalerate. Retrieved from [Link]

-

Chemsrc. (n.d.). hexyl isovalerate. Retrieved from [Link]

-

Advanced Biotech. (2025). Understanding Hexyl Isovalerate: Properties and Market Trends. Retrieved from [Link]

-

Perflavory. (n.d.). hexyl isovalerate, 10032-13-0. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Mount Allison University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Hexyl n-valerate. NIST Chemistry WebBook. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Hexyl isovalerate. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalyst recycling in the esterification of isovaleric acid with isoamyl alcohol. Reaction conditions. Retrieved from [Link]

-

AB Enterprises. (n.d.). Hexyl isovalerate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (Z)-3-hexen-1-yl isovalerate. Retrieved from [Link]

-

Eternity Industrial Batteries India LLP. (n.d.). HEXYL ISOVALERATE CAS 10032-13-0. Retrieved from [Link]

-

SciELO. (n.d.). Synthesis of hexyl butyrate (apple and citrus aroma) by Candida rugosa lipase immobilized on Diaion HP-20 using the Box-Behnken design. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction scheme for the synthesis of hexyl laurate from hexanol and lauric acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16872, Hexyl isobutyrate. Retrieved from [Link]

-

Digital.CSIC. (2022). Non-targeted Gas Chromatography Orbitrap Mass Spectrometry qualitative and quantitative analysis of semi-volatile organic compou. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000754). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Hexyl Isovalerate (CAS 10032-13-0): Premium Flavor & Fragrance Ingredient Supplier in China. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). HEXYL ISOVALERATE. Retrieved from [Link]

-

Magritek. (n.d.). 515. Hexanoic acid upgrading into hexyl hexanoate: An efficient way to obtain a new sustainable biofuel. Retrieved from [Link]

-

The Good Scents Company. (n.d.). hexyl isobutyrate. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Hexyl Isovalerate (10032-13-0) | Bulk Supplier In India [chemicalbull.com]

- 3. Hexyl isovalerate | C11H22O2 | CID 61455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hexyl isovalerate | CAS#:10032-13-0 | Chemsrc [chemsrc.com]

- 5. hexyl isovalerate, 10032-13-0 [thegoodscentscompany.com]

- 6. hexyl isovalerate, 10032-13-0 [perflavory.com]

- 7. fraterworks.com [fraterworks.com]

- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 10. athabascau.ca [athabascau.ca]

- 11. Fischer Esterification [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. HEXYL ISOVALERATE STANDARD FOR GC(10032-13-0) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of Hexyl 3-methylbutanoate

Abstract

Hexyl 3-methylbutanoate, a fatty acid ester, is a molecule of significant interest in the fields of flavor and fragrance science, as well as in the broader chemical industry.[1][2] Its characteristic fruity and pungent odor makes it a valuable component in various applications.[1] This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of Hexyl 3-methylbutanoate. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for its application in their work. This document outlines key physical constants, provides in-depth spectral analysis, and details the experimental protocols for its synthesis and characterization, thereby offering a holistic view of this important molecule.

Chemical Identity and Nomenclature

Hexyl 3-methylbutanoate is systematically named as the hexyl ester of 3-methylbutanoic acid. It is also commonly referred to by several synonyms, which are important to recognize when reviewing literature and commercial sources.

-

IUPAC Name: hexyl 3-methylbutanoate[1]

-

Synonyms: Hexyl isovalerate, Hexyl isopentanoate, Butanoic acid, 3-methyl-, hexyl ester[1]

-

CAS Number: 10032-13-0[1]

-

Molecular Formula: C₁₁H₂₂O₂[1]

-

Molecular Weight: 186.29 g/mol [1]

Core Physical Properties

The physical properties of a compound are fundamental to its handling, application, and purification. The following table summarizes the key physical constants for Hexyl 3-methylbutanoate.

| Property | Value | Source(s) |

| Appearance | Colorless liquid with a pungent, fruity odor | [1] |

| Boiling Point | 215 °C at 760 mmHg | [1] |

| Density | 0.853 - 0.857 g/cm³ | |

| Refractive Index (n²⁰/D) | 1.417 - 1.421 | |

| Solubility | Soluble in alcohol and most fixed oils; insoluble in water. | [1] |

| Flash Point | 87.78 °C (190.00 °F) | |

| Vapor Pressure | 0.158 mmHg at 25 °C (estimated) |

Spectroscopic Characterization

The structural elucidation and confirmation of Hexyl 3-methylbutanoate rely on a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture of the ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of Hexyl 3-methylbutanoate provides information on the number and types of protons and their neighboring environments. The spectrum, typically run in CDCl₃, exhibits characteristic signals for the hexyl and 3-methylbutanoate moieties.

-

Expected Chemical Shifts (δ) in ppm:

-

~4.06 ppm (triplet): Protons on the α-carbon of the hexyl chain (-O-CH₂ -), coupled to the adjacent CH₂ group.

-

~2.18 ppm (doublet): Protons on the α-carbon of the 3-methylbutanoate moiety (-CH₂ -C=O), coupled to the adjacent CH group.

-

~0.92 ppm (doublet): Methyl protons of the isopropyl group (-CH(CH₃ )₂).

-

~0.89 ppm (triplet): Terminal methyl protons of the hexyl chain (-CH₂-CH₃ ).

-

~1.2-1.7 ppm (multiplets): Methylene protons of the hexyl chain and the methine proton of the 3-methylbutanoate moiety.

-

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule.

-

Expected Chemical Shifts (δ) in ppm:

-

~172 ppm: Carbonyl carbon of the ester group (C =O).

-

~64 ppm: α-carbon of the hexyl chain (-O-CH₂ -).

-

~43 ppm: α-carbon of the 3-methylbutanoate moiety (-CH₂ -C=O).

-

~28-31 ppm: Methylene carbons of the hexyl chain.

-

~25 ppm: Methine carbon of the 3-methylbutanoate moiety (-CH -(CH₃)₂).

-

~22 ppm: Methyl carbons of the isopropyl group (-CH(CH₃ )₂).

-

~14 ppm: Terminal methyl carbon of the hexyl chain (-CH₂-CH₃ ).

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. For Hexyl 3-methylbutanoate, the most prominent feature is the ester functional group. While a specific spectrum is best obtained experimentally, the expected characteristic absorption bands are as follows:

-

~1740 cm⁻¹ (strong, sharp): C=O stretching vibration of the ester carbonyl group. The high intensity and sharp nature of this peak are highly characteristic of esters.

-

~1170 cm⁻¹ (strong): C-O stretching vibration of the ester linkage.

-

~2850-2960 cm⁻¹ (strong): C-H stretching vibrations of the aliphatic methyl and methylene groups.

An FTIR spectrum for Hexyl 3-methylbutanoate is available in the "FTIR Spectra" section of the PubChem database under CID 61455.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful technique for the analysis of volatile compounds like Hexyl 3-methylbutanoate.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of 186.29 m/z may be observed, though it might be of low intensity.

-

Key Fragmentation Patterns:

-

McLafferty Rearrangement: A characteristic fragmentation for esters, leading to the formation of a protonated 3-methylbutanoic acid fragment.

-

Loss of the Hexoxy Radical: Cleavage of the C-O bond can result in an acylium ion.

-

Fragmentation of the Hexyl Chain: A series of peaks corresponding to the loss of alkyl fragments from the hexyl group.

-

The NIST WebBook of Chemistry provides a mass spectrum for Butanoic acid, 3-methyl-, hexyl ester (a synonym for Hexyl 3-methylbutanoate).[3]

Experimental Protocols

The following section details the methodologies for the synthesis and characterization of Hexyl 3-methylbutanoate, providing a practical guide for laboratory work.

Synthesis via Fischer Esterification

The most common and direct method for synthesizing Hexyl 3-methylbutanoate is the Fischer esterification of 3-methylbutanoic acid with hexan-1-ol, using an acid catalyst.[4][5]

Fischer esterification is a well-established, acid-catalyzed equilibrium reaction.[5] To drive the reaction towards the product, an excess of one of the reactants (typically the less expensive one, in this case, often the alcohol) is used, or the water formed as a byproduct is removed.[4][5] Sulfuric acid is a common and effective catalyst for this transformation.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methylbutanoic acid (1.0 eq), hexan-1-ol (1.5-2.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Reflux: Heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude ester can be purified by distillation under reduced pressure to obtain the final product.

-

Determination of Physical Properties

Accurate measurement of physical properties is crucial for confirming the identity and purity of the synthesized ester.

The boiling point can be determined during the final purification step (distillation). The temperature at which the liquid distills at a constant rate under a specific pressure is recorded as the boiling point. For smaller quantities, a micro-boiling point apparatus can be used.

The refractive index is a sensitive measure of purity. A few drops of the purified ester are placed on the prism of a refractometer, and the refractive index is read at a specified temperature (typically 20°C).

Quality Control and Purity Assessment

Gas chromatography (GC) is the industry-standard technique for assessing the purity of volatile compounds like flavor and fragrance esters.

-

Sample Preparation: Prepare a dilute solution of the synthesized ester in a volatile solvent (e.g., hexane or ethanol).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC instrument.

-

Separation: The components of the sample are separated on a capillary column (e.g., a non-polar or medium-polarity column). A temperature program is typically used to ensure good separation of all components.

-

Detection: A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds.

-

Analysis: The purity of the ester is determined by the relative peak area in the chromatogram. A single, sharp peak indicates a high degree of purity.

Sources

A Comprehensive Technical Guide to the Solubility of Hexyl Isovalerate in Organic Solvents

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of hexyl isovalerate, a key ester in the flavor, fragrance, and pharmaceutical industries. This document delves into the theoretical underpinnings of solubility, leveraging Hansen Solubility Parameters (HSP) to predict and rationalize the miscibility of hexyl isovalerate in a diverse range of organic solvents. Furthermore, this guide presents a robust, step-by-step experimental protocol for the accurate determination of solubility, ensuring scientific integrity and reproducibility. This work is intended to be an essential resource for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical application of hexyl isovalerate's solubility behavior.

Introduction to Hexyl Isovalerate

Hexyl isovalerate (CAS No. 10032-13-0), also known as hexyl 3-methylbutanoate, is a fatty acid ester recognized for its characteristic sweet, fruity, and green apple-like aroma.[1] Its chemical structure, consisting of a hexyl ester of isovaleric acid, imparts specific physicochemical properties that dictate its behavior in various solvent systems. A thorough understanding of its solubility is paramount for its effective application in product formulation, purification processes, and as a potential excipient in drug delivery systems.

Table 1: Physicochemical Properties of Hexyl Isovalerate

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₂O₂ | [2] |

| Molecular Weight | 186.29 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Odor | Pungent, fruity | [3] |

| Boiling Point | 215 °C (lit.) | [3] |

| Density | 0.857 g/mL at 25 °C (lit.) | [3] |

| Flash Point | 87.8 °C | [2] |

| Water Solubility | Insoluble (Estimated: 12.56 mg/L @ 25 °C) | [4][5] |

| General Organic Solubility | Soluble in alcohols and fixed oils | [3][4][5] |

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)